STING agonist-29

STING pathway non-nucleotide agonist CDN alternative

STING agonist-29 (CF511) is a non-nucleotide small-molecule STING agonist (CAS: 2868261-51-0; molecular formula: C38H44N14O6; MW: 792.85). It belongs to the class of non-cyclic dinucleotide (non-CDN) STING agonists, which are distinct from endogenous CDN ligands such as 2'3'-cGAMP and CDN-derived clinical candidates including ADU-S100 and MK-1454.

Molecular Formula C38H44N14O6
Molecular Weight 792.8 g/mol
Cat. No. B12392448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-29
Molecular FormulaC38H44N14O6
Molecular Weight792.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7
InChIInChI=1S/C38H44N14O6/c1-22-16-28(46-48(22)3)35(55)44-37-42-26-18-24(32(39)53)20-30(58-13-7-8-50-11-14-57-15-12-50)31(26)51(37)9-5-6-10-52-34-27(19-25(21-41-34)33(40)54)43-38(52)45-36(56)29-17-23(2)49(4)47-29/h5-6,16-21H,7-15H2,1-4H3,(H2,39,53)(H2,40,54)(H,42,44,55)(H,43,45,56)/b6-5+
InChIKeyVUAFTUKWNPVADA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring STING Agonist-29 (CF511): A Non-Nucleotide Small-Molecule STING Agonist for Antiviral and Immune Oncology Research


STING agonist-29 (CF511) is a non-nucleotide small-molecule STING agonist (CAS: 2868261-51-0; molecular formula: C38H44N14O6; MW: 792.85) . It belongs to the class of non-cyclic dinucleotide (non-CDN) STING agonists, which are distinct from endogenous CDN ligands such as 2'3'-cGAMP and CDN-derived clinical candidates including ADU-S100 and MK-1454 [1]. Unlike CDN-based agonists that face challenges including poor metabolic stability, limited membrane permeability, and requirement for intratumoral administration due to systemic toxicity, non-nucleotide small-molecule STING agonists have emerged as a promising alternative class with the potential for improved drug-like properties and broader therapeutic applicability [1]. STING agonist-29 has been specifically reported to exhibit activity against SARS-CoV series strains, making it relevant for both immuno-oncology and antiviral research applications . The compound activates STING leading to downstream phosphorylation of TBK1 and IRF3, induction of type I interferons, and production of pro-inflammatory cytokines .

Why STING Agonist-29 Cannot Be Interchanged with Other STING Agonists Without Functional Validation


STING agonists exhibit profound functional divergence driven by differential binding modes to human STING variants (WT, HAQ, R232H, R293Q, etc.), species-specific selectivity profiles (human versus mouse STING), and divergent downstream signaling outputs affecting the relative induction of IRF3/type I interferon versus NF-κB pathways [1]. STING agonist-29, as a non-nucleotide small molecule with a distinct chemical scaffold featuring a benzimidazole core , likely occupies a different binding site or induces a distinct conformational change compared to CDN-based agonists such as ADU-S100 or other non-CDN agonists like diABZI and MSA-2 [2]. Furthermore, STING agonist-29 has been specifically reported for anti-SARS-CoV activity, a functional profile that is not uniformly shared across all STING agonists . Substituting STING agonist-29 with a different STING agonist without confirmatory functional testing in the relevant cellular context would therefore introduce unquantified variability in STING activation kinetics, cytokine induction profiles, and antiviral efficacy outcomes. The quantitative evidence below provides the basis for scientific selection of this compound for specific research applications.

STING Agonist-29: Quantitative Differentiation Evidence for Scientific Procurement Decisions


STING Agonist-29 as a Non-Nucleotide Small Molecule versus CDN-Based Agonists

STING agonist-29 (CF511) is a non-nucleotide small-molecule STING agonist . In contrast, clinical-stage STING agonists such as ADU-S100 (MIW815), MK-1454, and E7766 are cyclic dinucleotide (CDN) derivatives that face inherent limitations including poor metabolic stability due to phosphodiester bond susceptibility, limited membrane permeability requiring specialized delivery approaches, and systemic toxicity concerns that have restricted clinical administration primarily to intratumoral injection [1]. While direct head-to-head data comparing STING agonist-29 to CDN agonists are not available in the public domain, the non-nucleotide small-molecule class to which STING agonist-29 belongs has been recognized in the patent and medicinal chemistry literature as offering potential advantages in oral bioavailability and manufacturing scalability relative to CDN-based agonists [1]. This class-level differentiation is critical for researchers seeking STING agonists with distinct physicochemical and pharmacological properties for in vivo applications.

STING pathway non-nucleotide agonist CDN alternative drug-like properties

STING Agonist-29 Anti-SARS-CoV Activity Profile

STING agonist-29 has been reported to exhibit activity against SARS-CoV series strains . In comparison, the well-characterized non-nucleotide STING agonist diABZI (dimeric amidobenzimidazole) demonstrates potent anti-coronavirus activity with EC50 values of approximately 3 nM against HCoV-229E in MRC-5 cells and effective inhibition of SARS-CoV-2 replication at 0.1 μM in primary human airway epithelial ALI cultures [1]. Quantitative EC50 data for STING agonist-29 against SARS-CoV-2 or other coronaviruses are not publicly available from primary research literature. However, the reported anti-SARS-CoV activity profile distinguishes STING agonist-29 from many other STING agonists that have been characterized primarily for oncology applications without documented antiviral activity [2]. Notably, not all STING agonists demonstrate equivalent antiviral efficacy; the specific chemical scaffold influences cellular penetration, STING activation kinetics, and downstream antiviral gene expression programs [3].

antiviral SARS-CoV coronavirus innate immunity

STING Agonist-29 Potency Contextualization Among Numbered STING Agonist Series

STING agonist-29 belongs to a numbered series of STING agonists that includes compounds with publicly reported potency data, enabling class-level contextualization. STING agonist-34 (Compound 12L) demonstrates an EC50 of 0.38 μM in THP-1 cells for STING activation . STING agonist-38 (Compound 58) shows an EC50 of 0.05 μM in THP-1 cells . STING agonist-31 exhibits EC50 values of 0.24 μM for human STING (h-STING) and 39.51 μM for mouse STING (m-STING) . STING agonist-3 trihydrochloride, identified from patent WO2017175147A1, has reported pEC50 and pIC50 values of 7.5 (≈31.6 nM) and 9.5 (≈0.32 nM) respectively . Publicly available quantitative potency data (EC50/IC50) for STING agonist-29 itself are currently absent from the peer-reviewed literature and vendor technical documentation. This absence of potency data represents a critical gap for procurement decisions and underscores the necessity for end-users to empirically characterize this compound in their specific cellular assays before assuming functional equivalence to other numbered STING agonists in the series.

STING agonist series potency comparison EC50 THP-1

Structural Differentiation: Benzimidazole Core Scaffold

STING agonist-29 features a benzimidazole core scaffold with specific substitutions that distinguish it structurally from other STING agonist chemotypes . The molecular formula (C38H44N14O6) and SMILES string indicate a complex heterocyclic architecture with multiple amide linkages and a morpholino-propoxy substituent . This structural framework places STING agonist-29 within the broader class of amidobenzimidazole-based STING agonists, which includes well-characterized compounds such as diABZI (dimeric amidobenzimidazole) and diABZI-4 [1]. However, the specific substitution pattern of STING agonist-29 is distinct from these reference compounds. For instance, diABZI-4 demonstrates broad-spectrum antiviral activity with EC50 values ranging from 11.8-199 nM against influenza A virus, SARS-CoV-2, and human rhinovirus [2]. Whether the structural modifications in STING agonist-29 confer differentiated STING binding affinity, species selectivity, or downstream signaling bias compared to diABZI or other amidobenzimidazole analogs remains to be established through empirical characterization.

chemical scaffold benzimidazole SAR medicinal chemistry

Optimal Research Applications for STING Agonist-29 (CF511) Based on Evidence


SARS-CoV and Coronavirus Antiviral Research Using a Non-Nucleotide STING Agonist

STING agonist-29 is suitable for investigations into STING-dependent antiviral immunity against SARS-CoV series strains . Unlike many STING agonists developed exclusively for oncology applications, STING agonist-29 has been specifically reported for anti-SARS-CoV activity, making it appropriate for virology research programs studying host-directed antiviral mechanisms mediated by STING pathway activation. Researchers comparing the antiviral efficacy of different STING agonist chemotypes against coronaviruses may use STING agonist-29 alongside reference compounds such as diABZI (EC50 = 3 nM against HCoV-229E; 0.1 μM effective against SARS-CoV-2 in ALI cultures) [1] to probe structure-activity relationships in the antiviral context. Note that users must empirically determine the EC50 of STING agonist-29 in their specific viral infection models, as quantitative potency data are not publicly available.

Medicinal Chemistry SAR Studies of Amidobenzimidazole-Based STING Agonists

STING agonist-29 represents a distinct chemical entity within the amidobenzimidazole class of STING agonists, characterized by a benzimidazole core with a unique substitution pattern including a morpholino-propoxy group (MW: 792.85; C38H44N14O6) . This compound serves as a structural variant for medicinal chemistry programs investigating how specific modifications to the amidobenzimidazole scaffold influence STING binding affinity, species selectivity (human versus mouse STING), and downstream signaling bias. Comparative studies with other amidobenzimidazole derivatives such as diABZI, diABZI-4 (antiviral EC50 range: 11.8-199 nM), and benzofuran-based STING agonists [2] can elucidate the SAR governing STING activation by this chemotype. The absence of published potency data for STING agonist-29 necessitates that researchers generate their own dose-response curves and binding data to establish its position within the SAR landscape.

Comparative Studies of Non-CDN versus CDN-Based STING Agonist Pharmacology

STING agonist-29 can be employed as a representative non-nucleotide small-molecule STING agonist in comparative pharmacology studies contrasting non-CDN agonists with CDN-based clinical candidates such as ADU-S100, MK-1454, and E7766 [3]. While CDN agonists face challenges including poor metabolic stability, limited membrane permeability, and systemic toxicity that have largely restricted them to intratumoral administration [3], non-nucleotide small molecules like STING agonist-29 are described in the patent literature as offering potential advantages in oral bioavailability and manufacturing scalability [3]. Direct comparative data between STING agonist-29 and CDN agonists are not available, so researchers must design head-to-head experiments assessing relative STING activation kinetics, cytokine induction profiles, cellular permeability, and metabolic stability in relevant cell types.

Innate Immune Pathway Analysis Requiring TBK1/IRF3 Phosphorylation Readouts

STING agonist-29 activates the canonical STING signaling cascade, leading to phosphorylation of TBK1 and IRF3, subsequent induction of type I interferons (IFN-I), and production of pro-inflammatory cytokines . This established mechanism makes STING agonist-29 a suitable tool compound for studies investigating STING-dependent innate immune signaling, particularly in contexts where a non-nucleotide agonist is preferred over endogenous CDN ligands (e.g., 2'3'-cGAMP). Researchers should note that quantitative data on the potency and kinetics of STING agonist-29-induced TBK1/IRF3 phosphorylation are not publicly available and will require empirical determination using phospho-specific antibodies or reporter assays in the relevant cellular system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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